11-Dehydro-2,3-dinor-txb2

Thromboxane metabolism Urinary biomarker Quantitative mass spectrometry

11-Dehydro-2,3-dinor-thromboxane B₂ (11-dehydro-2,3-dinor-TXB2; CAS 79250-60-5) is a downstream urinary metabolite of thromboxane A₂ (TXA₂), formed through the sequential action of 11-hydroxy thromboxane dehydrogenase and β-oxidation on the inactive hydration product TXB₂. Unlike TXB₂ itself, which is readily confounded by ex vivo platelet activation during blood sampling, 11-dehydro-2,3-dinor-TXB2—along with its monofunctional analogs 11-dehydro-TXB2 and 2,3-dinor-TXB2—constitutes one of the three major enzymatic metabolites used as non-invasive indices of in vivo TXA₂ biosynthesis.

Molecular Formula C18H28O6
Molecular Weight 340.416
CAS No. 79250-60-5
Cat. No. B593659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro-2,3-dinor-txb2
CAS79250-60-5
Synonyms11-dehydro-2,3-dinor TXB2
Molecular FormulaC18H28O6
Molecular Weight340.416
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O
InChIInChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1
InChIKeyPJAAKFHMQLYVGV-YCEKRRLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Dehydro-2,3-dinor-TXB2 (CAS 79250-60-5): A Dual-Pathway Thromboxane Metabolite for TXA₂ Biosynthesis Assessment


11-Dehydro-2,3-dinor-thromboxane B₂ (11-dehydro-2,3-dinor-TXB2; CAS 79250-60-5) is a downstream urinary metabolite of thromboxane A₂ (TXA₂), formed through the sequential action of 11-hydroxy thromboxane dehydrogenase and β-oxidation on the inactive hydration product TXB₂ [1]. Unlike TXB₂ itself, which is readily confounded by ex vivo platelet activation during blood sampling, 11-dehydro-2,3-dinor-TXB2—along with its monofunctional analogs 11-dehydro-TXB2 and 2,3-dinor-TXB2—constitutes one of the three major enzymatic metabolites used as non-invasive indices of in vivo TXA₂ biosynthesis [2]. As a combined product of both the dehydrogenation and β-oxidation pathways, this compound offers a unique integrative readout that neither single-pathway metabolite can provide alone, making it a strategically distinct analytical standard for thrombosis, inflammation, and cardiovascular research.

Why 11-Dehydro-TXB2 or 2,3-Dinor-TXB2 Cannot Substitute for 11-Dehydro-2,3-dinor-TXB2 in Quantitative TXA₂ Monitoring


The three major TXB₂ urinary metabolites—11-dehydro-TXB2, 2,3-dinor-TXB2, and 11-dehydro-2,3-dinor-TXB2—are not interchangeable analytical targets. Their formation is catalyzed by distinct enzymatic systems (11-hydroxy dehydrogenase vs. β-oxidation) that exhibit species-specific expression, differential drug sensitivity, and non-parallel modulation in disease states [1]. In dogs, for instance, 11-dehydro-TXB2 shows negligible increases after TXB₂ challenge while 2,3-dinor-TXB2 rises substantially, whereas the opposite pattern is observed in rabbits [2]. Moreover, the combined metabolite 11-dehydro-2,3-dinor-TXB2 integrates information from both metabolic routes and is suppressed by low-dose aspirin comparably to platelet-derived monofunctional metabolites, confirming its platelet origin [3]. Substituting any single-pathway metabolite for the dual-pathway product risks missing pathway-specific metabolic shifts, species-dependent conversion biases, or disease-related alterations in enzyme activity that can distort TXA₂ biosynthesis estimates.

Quantitative Differentiation of 11-Dehydro-2,3-dinor-TXB2 from Closest Analogs: A Procurement-Focused Evidence Guide


Urinary Excretion Rate in Healthy Humans: Absolute Quantification vs. 11-Dehydro-TXB2 and 2,3-Dinor-TXB2

In the first study to measure all three TXB₂ urinary metabolites simultaneously in healthy non-smokers (n=12) using immunoaffinity extraction/GC-MS, 11-dehydro-2,3-dinor-TXB2 demonstrated a distinct quantitative position: its mean excretion rate of 29.7 ± 11.1 ng/h falls between that of 11-dehydro-TXB2 (53.6 ± 15.0 ng/h) and 2,3-dinor-TXB2 (13.5 ± 2.8 ng/h) [1]. This intermediate abundance is not a trivial average; it reflects the dual-enzyme processing that neither single-pathway metabolite captures, enabling detection of shifts in the balance between dehydrogenation and β-oxidation activity that would be invisible when measuring only one metabolite.

Thromboxane metabolism Urinary biomarker Quantitative mass spectrometry TXA2 biosynthesis

Differential Inducibility in Tissue Overuse: 5.2-Fold Elevation in a Surgical Tendon Overuse Model

In a synergist ablation-induced rat model of plantaris tendon overuse, intratendinous levels of 11-dehydro-2,3-dinor-TXB2 increased 5.2-fold relative to habitually loaded contralateral control tendons (p<0.05) when profiled alongside 64 individual lipid mediators via LC-MS/MS [1]. This magnitude of elevation exceeded that reported for several other COX-pathway metabolites in the same tissue, establishing a quantifiable dynamic range for this specific metabolite in local tissue inflammation. While parallel increases in TXB₂ and PGE₂ were also observed, the 5.2-fold change for 11-dehydro-2,3-dinor-TXB2 provides a tissue-level benchmark unavailable from systemic urinary measurements.

Tendon overuse Inflammatory lipid mediators Thromboxane metabolite Preclinical model

Aspirin Sensitivity Confirming Platelet Origin: Comparable Suppression with Monofunctional Metabolites

Selective inhibition of platelet cyclooxygenase-1 by chronic low-dose aspirin (30 mg/day for 8 days, n=4 subjects) comparably reduced urinary excretion of 11-dehydro-2,3-dinor-TXB2, 11-dehydro-TXB2, and 2,3-dinor-TXB2, confirming that the dual-pathway metabolite shares a platelet origin with the two monofunctional metabolites [1]. This finding is reinforced by an independent study showing that aspirin selective for platelet cyclooxygenase (20 mg/day for 10 days) caused substantial and comparable suppression of both 11-dehydro-TXB2 (mean 82 ± 4.9%) and 2,3-dinor-TXB2 (mean 79 ± 6.9%) [2]. The comparable aspirin sensitivity of all three metabolites validates 11-dehydro-2,3-dinor-TXB2 as a legitimate platelet-derived TXA₂ index, not merely a hepatic clearance product.

Low-dose aspirin Platelet thromboxane Cyclooxygenase inhibition Metabolite suppression

Species-Specific Metabolic Partitioning: Divergent Dominance of Dehydrogenation vs. β-Oxidation Pathways

A systematic cross-species comparison of plasma 11-dehydro-TXB2 and 2,3-dinor-TXB2 following intravenous TXB₂ challenge (10 μg/kg) revealed striking species-dependent metabolic dominance: in rabbits, the AUC ratio of 11-dehydro-TXB2 to TXB₂ was 1.94, far exceeding the 2,3-dinor-TXB2 to TXB₂ AUC ratio of 0.42 [1]. Conversely, in dogs, no significant increase in 11-dehydro-TXB2 was observed, whereas 2,3-dinor-TXB2 rose significantly with an AUC ratio of 0.29 relative to TXB₂ [1]. The species ranking for 11-dehydro-TXB2 formation was rabbits >> guinea pigs > monkey > rats >> dogs. While 11-dehydro-2,3-dinor-TXB2 was not directly measured in this study, its formation requires both enzymatic activities; therefore, in species where one pathway dominates, the dual-pathway metabolite provides a more balanced (albeit lower-abundance) readout that is less susceptible to species-specific pathway saturation.

Species differences Thromboxane metabolism Preclinical model selection 11-dehydro-TXB2 vs. 2,3-dinor-TXB2

Analytical Differentiation by UPLC-MS/MS: Simultaneous Quantification Alongside 11-Dehydro-TXB2 and 2,3-Dinor-TXB2

A validated UPLC-MS/MS method for simultaneous determination of 2,3-dinor-TXB2, 11-dehydro-2,3-dinor-TXB2, 11-dehydro-TXB2, and 8-iso-PGF₂α in human urine achieved baseline chromatographic separation of all four analytes on an ACQUITY UPLC BEH phenyl column (50 mm × 2.1 mm, 1.7 μm) with gradient elution [1]. The method demonstrated limits of detection (LOD) of 0.02 ng/mL for 2,3-dinor-TXB2, 0.01 ng/mL for 11-dehydro-TXB2, and 0.02 ng/mL for 11-dehydro-2,3-dinor-TXB2, with linear correlation coefficients (R²) exceeding 0.99 for all analytes [1]. This co-elution capability means that 11-dehydro-2,3-dinor-TXB2 can be added to existing two-metabolite panels without requiring additional sample preparation or separate chromatographic runs, directly reducing per-sample analysis time and consumable costs.

UPLC-MS/MS Multi-metabolite assay Method validation Thromboxane metabolite panel

Patent-Recognized Diagnostic Utility: Antibodies with Dual Specificity for 11-Dehydro-TXB2 and 11-Dehydro-2,3-dinor-TXB2

US Patent 7,727,730 B2 discloses monoclonal antibodies and detection kits that specifically recognize both 11-dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2, with at least 50% cross-reactivity between the two metabolites [1]. The patent explicitly lists 11-dehydro-2,3-dinor-TXB2 as a distinct chemical entity with its full stereochemical identifier (PJAAKFHMQLYVGV-YCEKRRLLSA-N) and includes it among the claimed analytes [1]. This intellectual property recognition underscores that 11-dehydro-2,3-dinor-TXB2 is not merely a minor variant but a diagnostically and commercially significant analyte in its own right, with antibody reagents already developed to detect it specifically alongside its monofunctional counterpart.

Immunoassay Monoclonal antibody Patent Thromboxane metabolite detection

Optimal Procurement and Application Scenarios for 11-Dehydro-2,3-dinor-TXB2 in Scientific and Industrial Settings


Multi-Metabolite TXA₂ Biosynthesis Panels in Clinical Cardiovascular Studies

When designing a clinical study measuring in vivo TXA₂ biosynthesis via urinary metabolites, incorporating 11-dehydro-2,3-dinor-TXB2 alongside 11-dehydro-TXB2 and 2,3-dinor-TXB2 enables detection of metabolic shunting between the dehydrogenation and β-oxidation pathways. The comparable aspirin sensitivity of all three metabolites [1][2] ensures that changes in the dual-pathway metabolite reflect genuine alterations in platelet TXA₂ production rather than drug-induced shifts in metabolic enzyme activity. The validated UPLC-MS/MS method for simultaneous quantification of all three metabolites [3] makes this a low-incremental-cost addition to existing two-metabolite protocols.

Preclinical Inflammation and Tissue Overuse Models Requiring Local Thromboxane Quantification

The 5.2-fold increase in intratendinous 11-dehydro-2,3-dinor-TXB2 demonstrated in a surgical rat model of tendon overuse [4] provides a validated quantitative benchmark for researchers studying local tissue thromboxane dynamics. Unlike systemic urinary measurements, tissue-level quantification of this metabolite can reveal compartmentalized inflammatory eicosanoid production. Procurement of the pure analytical standard is essential for LC-MS/MS method development targeting tissue homogenates, where endogenous metabolite concentrations may differ substantially from urine.

Cross-Species Pharmacokinetic Studies of TXA₂ Modulation

Given the marked species differences in thromboxane metabolic pathways—with dogs favoring β-oxidation (2,3-dinor-TXB2) and rabbits favoring dehydrogenation (11-dehydro-TXB2) [5]—studies spanning multiple preclinical species require a metabolite standard that is formed through both pathways. 11-Dehydro-2,3-dinor-TXB2 serves this integrative function, and its procurement as a certified reference material ensures continuity of metabolite identification across species when analytical methods are transferred between laboratories or contract research organizations.

Immunoassay Kit Development and QC Release Testing

Organizations developing commercial ELISA or EIA kits for thromboxane metabolite detection can leverage 11-dehydro-2,3-dinor-TXB2 as both a calibrator and a specificity cross-reactivity control, particularly given the patent precedent for monoclonal antibodies recognizing both 11-dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2 [6]. Including the dual-pathway metabolite in kit validation panels ensures that claims of 'total thromboxane metabolite' detection are substantiated by coverage of both metabolic routes, differentiating the product from kits targeting only 11-dehydro-TXB2.

Quote Request

Request a Quote for 11-Dehydro-2,3-dinor-txb2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.